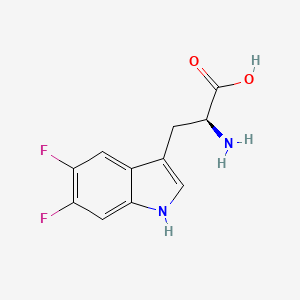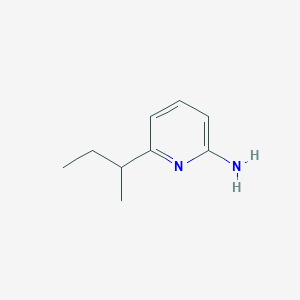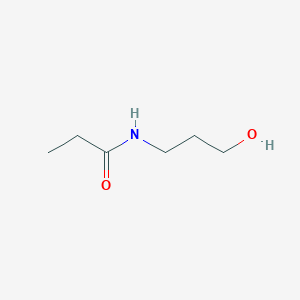
N-(3-hydroxypropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyl group attached to the third carbon of the propyl chain, which is connected to the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-(3-hydroxypropyl)propanamide involves the condensation reaction between propanoic acid and 3-aminopropanol. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Amidation Reaction: Another method involves the amidation of 3-hydroxypropylamine with propanoic acid. This reaction can be catalyzed by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to improve the yield and efficiency of the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-hydroxypropyl)propanamide can undergo oxidation reactions where the hydroxyl group is oxidized to form a carbonyl group, resulting in the formation of N-(3-oxopropyl)propanamide.
Reduction: The compound can also undergo reduction reactions, particularly the reduction of the amide group to form the corresponding amine, N-(3-hydroxypropyl)propylamine.
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: N-(3-oxopropyl)propanamide
Reduction: N-(3-hydroxypropyl)propylamine
Substitution: N-(3-halopropyl)propanamide or N-(3-alkoxypropyl)propanamide
Applications De Recherche Scientifique
Chemistry: N-(3-hydroxypropyl)propanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is studied for its potential as a building block for the synthesis of biologically active molecules. It can be used to create derivatives that may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: In industrial applications, this compound is used as a precursor for the production of polymers, surfactants, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in industrial chemistry.
Mécanisme D'action
The mechanism of action of N-(3-hydroxypropyl)propanamide depends on its specific application and the target it interacts with. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Propanamide: A simple amide with a similar structure but lacking the hydroxyl group.
N-(2-hydroxyethyl)propanamide: Similar to N-(3-hydroxypropyl)propanamide but with the hydroxyl group attached to the second carbon.
N-(3-hydroxypropyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness: this compound is unique due to the presence of the hydroxyl group on the third carbon of the propyl chain. This structural feature imparts distinct chemical properties, such as increased polarity and the ability to form hydrogen bonds, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
10601-74-8 |
|---|---|
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
N-(3-hydroxypropyl)propanamide |
InChI |
InChI=1S/C6H13NO2/c1-2-6(9)7-4-3-5-8/h8H,2-5H2,1H3,(H,7,9) |
Clé InChI |
ZSSOONKGCDIKMO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B11741900.png)

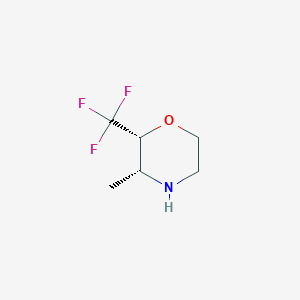
![[4-(Piperazin-1-yl)phenyl]boronic acid hydrochloride](/img/structure/B11741922.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741923.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741926.png)
![N-{[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11741931.png)
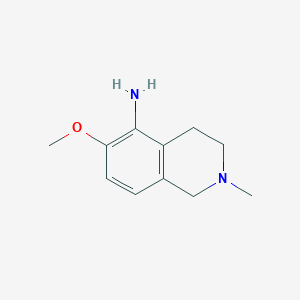

![Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate](/img/structure/B11741952.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741957.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741966.png)
